molecular formula C26H23N3O3 B2465956 8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-64-5

8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2465956
CAS RN: 866342-64-5
M. Wt: 425.488
InChI Key: QXEXKZZGIYLIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinoline derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis of Novel Derivatives

A study focused on the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, targeting potential ligands for the estrogen receptor. This research highlights the versatility of 8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline derivatives in synthesizing new chemical entities with potential biological applications (Kasiotis, Fokialakis, & Haroutounian, 2006).

Dimensionality of Supramolecular Aggregation

Research exploring the effect of substitution on supramolecular aggregation in dihydrobenzopyrazoloquinolines revealed that molecules linked by hydrogen bonds form complex structures, indicating the potential of these derivatives in designing new materials with specific physical properties (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Microwave Assisted Synthesis

A study demonstrated the microwave-assisted synthesis of pyrazolo[3,4-b]quinolines containing the 1,8-naphthyridine moiety, significantly enhancing reaction rates and yields. This methodological advancement opens new avenues for efficient synthesis of complex quinoline derivatives (Mogilaiah, Sudhakar, & Reddy, 2003).

Large-Scale Synthesis

The practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester was presented, showcasing the potential of these compounds as intermediates for pharmaceutically active compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Biological Applications

Antimicrobial Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline displayed potential as antimicrobial agents, offering a new class of compounds for addressing antibiotic resistance (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Antibacterial and Antimycobacterial Activity

Derivatives of 3-amino-1H-pyrazolo[3,4-b]quinolines exhibited significant inhibitory activity on bacterial serine/threonine protein kinases, demonstrating their potential in the treatment of bacterial infections, including those resistant to conventional antibiotics (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).

Antioxidant Properties

A study on the synthesis of 8-substituted-phenyl-6-ferrocenyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-ones highlighted their capacity to quench radicals and inhibit DNA oxidation, pointing to the antioxidant potential of quinoline derivatives (Xi & Liu, 2015).

properties

IUPAC Name

8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-30-19-8-4-17(5-9-19)15-29-16-23-25(18-6-10-20(31-2)11-7-18)27-28-26(23)22-14-21(32-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEXKZZGIYLIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.